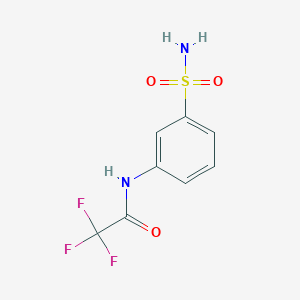

2,2,2-trifluoro-N-(3-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoro-N-(3-sulfamoylphenyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group attached to a sulfamoyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-sulfamoylphenyl)acetamide typically involves the reaction of 3-aminobenzenesulfonamide with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-sulfamoylphenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-sulfamoylphenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonamide group also plays a crucial role in binding to the active sites of enzymes, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoroacetamides with Aromatic Heterocycles

- 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide (CAS 129476-63-7) Structure: Features a quinoline ring instead of a sulfamoylphenyl group. Applications: Serves as a bidentate ligand in organoboron complexes for photocatalytic applications . The quinoline moiety enhances π-π stacking interactions, while the trifluoroacetyl group stabilizes boron coordination. Pharmacological Potential: Used in drug development due to its trifluoromethyl group, which improves metabolic stability and membrane permeability .

- 2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2) Structure: Contains a nitropyridine group, introducing electron-withdrawing effects. Reactivity: The nitro group increases electrophilicity, making it reactive in substitution reactions. However, this may also reduce stability under reducing conditions .

Sulfonamide/Sulfamoyl Derivatives

- N-(4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl)acetamide Structure: Features a sulfonyl (-SO₂-) group instead of sulfamoyl (-SO₂NH₂). Biological Relevance: Sulfonamides are classically associated with antibacterial activity, suggesting the target compound’s sulfamoyl group could expand into diuretic or carbonic anhydrase inhibitor applications .

- 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Structure: Combines a benzimidazole-sulfanyl group with a trifluoromethylphenyl acetamide. The sulfamoylphenyl analog may exhibit similar activity with enhanced solubility due to -SO₂NH₂ .

Halogenated and Nitro-Substituted Acetamides

N-(3-Chloro-4-hydroxyphenyl)acetamide

N-(3-Nitrophenyl)acetamide

Complex Heterocyclic Derivatives

- 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Key Research Findings

- Synthetic Flexibility : Trifluoroacetamide derivatives are synthesized via acetylation of amines (e.g., using acetylsulfanilyl chloride or iodine-catalyzed boronation ). The sulfamoylphenyl analog could adopt similar routes.

- Biological Performance : Sulfamoyl groups enhance water solubility and target engagement compared to sulfonyl or nitro groups, as seen in sulfonamide drugs .

- Thermal Stability : Melting points for analogs range from 174–176°C (e.g., (S)-N-(4-sulfamoylphenyl)acetamide ), suggesting the target compound may exhibit comparable stability.

Biological Activity

2,2,2-Trifluoro-N-(3-sulfamoylphenyl)acetamide is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a trifluoromethyl group with a sulfonamide moiety, which may enhance its reactivity and biological efficacy compared to other similar compounds. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, anticancer potential, and other relevant pharmacological effects.

Chemical Structure and Properties

- Chemical Formula : C10H10F3N2O3S

- Molecular Weight : 256.21 g/mol

- Key Functional Groups : Trifluoromethyl group, sulfonamide group

The synthesis of this compound typically involves the reaction between 2,2,2-trifluoroacetamide and 3-sulfamoylphenylamine under controlled conditions to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against various enzymes involved in metabolic processes. For instance:

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Preliminary studies suggest that it may have comparable inhibitory activity to established AChE inhibitors like donepezil.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values ranged from 5 to 20 µM, indicating significant antiproliferative activity .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. This interaction may lead to increased apoptosis in cancer cells .

3. Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:

- Cytokine Modulation : Studies have indicated that treatment with this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential role in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide | C10H10F3N2O3S | Similar structure; different sulfonamide position | Moderate AChE inhibition |

| Sulfanilamide | C6H8N2O2S | Simpler structure without fluorination | Antimicrobial activity |

| Trifluoromethylsulfonamide | C4H5F3N2O2S | Contains trifluoromethyl; lacks acetamide functionality | Limited biological data |

The unique combination of trifluoromethyl and sulfonamide functionalities in this compound may enhance its biological reactivity and therapeutic potential.

Case Studies

Recent case studies have further elucidated the biological effects of this compound:

- Study on Enzyme Inhibition : A detailed study demonstrated that the compound inhibited AChE with an IC50 value comparable to standard inhibitors. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Anticancer Trials : Another study focused on the anticancer effects showed that the compound significantly inhibited cell growth in MCF-7 and A549 cell lines with a mechanism involving apoptosis induction through caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-N-(3-sulfamoylphenyl)acetamide, and how can purity be ensured?

The synthesis typically involves coupling 3-sulfamoylphenylamine with trifluoroacetic anhydride under anhydrous conditions. Key steps include:

- Nucleophilic acylation : React 3-sulfamoylaniline with trifluoroacetic anhydride in dichloromethane, using triethylamine as a base to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm with NMR (e.g., absence of unreacted amine protons at δ 5.2 ppm) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : 1H NMR (DMSO-d6) shows a singlet for the trifluoromethyl group (δ -62 ppm in 19F NMR) and aromatic protons (δ 7.3–8.1 ppm). 13C NMR confirms the carbonyl at δ 168 ppm .

- Mass Spectrometry : ESI-MS (positive mode) yields [M+H]+ at m/z 297.1 .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Q. How can researchers screen this compound for initial pharmacological activity?

- In vitro assays : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL. For cytotoxicity, employ MTT assays on HEK-293 or HeLa cells .

- Targeted enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration assays, comparing IC₅₀ values to acetazolamide .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

The -CF₃ group deactivates the acetamide carbonyl, reducing susceptibility to hydrolysis but enhancing stability in acidic/basic media. Computational studies (DFT, B3LYP/6-31G*) show increased electrophilicity at the carbonyl carbon (partial charge +0.35 vs. +0.28 for non-fluorinated analogs), favoring SNAr reactions at the sulfamoyl group .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response profiling : Test across a broader concentration range (0.1–200 µM) to identify selective windows (e.g., MIC < IC₅₀).

- Structural analogs : Compare with derivatives lacking the sulfamoyl group (e.g., N-(3-aminophenyl) analogs) to isolate pharmacophores .

- Metabolic stability : Assess hepatic microsomal degradation (e.g., human liver microsomes + NADPH) to rule out false negatives from rapid metabolism .

Q. How can thermal stability and decomposition pathways be analyzed for formulation studies?

- Thermogravimetric analysis (TGA) : Heating at 10°C/min under N₂ reveals decomposition onset at ~220°C.

- Differential scanning calorimetry (DSC) : Endothermic peak at 185°C (melting) followed by exothermic decomposition .

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation products (e.g., SO₂, trifluoroacetic acid) .

Q. What crystallographic challenges arise in determining its solid-state structure?

- Crystal growth : Slow evaporation from acetonitrile yields needle-like crystals.

- Twining : Use SHELXL for refinement, applying TWIN/BASF commands if needed. H-bonding networks (e.g., N-H···O=S interactions) stabilize the lattice .

- Disorder modeling : Partial occupancy of the trifluoromethyl group may require ISOR/SADI restraints .

Q. How can the mechanism of action against enzymatic targets be elucidated?

- Molecular docking (AutoDock Vina) : Dock into CA-II (PDB: 3KS3) to identify binding poses. Key interactions: sulfonamide-SO₂ with Zn²+, and CF₃ with hydrophobic residues (Val-121) .

- Kinetic assays : Measure Kₐ (association rate) and Kᵢ (inhibition constant) via surface plasmon resonance (SPR) .

Q. Methodological Guidelines

- Synthetic reproducibility : Use anhydrous solvents (molecular sieves) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Data validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs or ChemDraw predictions) .

- Bioassay controls : Include acetazolamide (CA inhibitor) and ciprofloxacin (antimicrobial) as positive controls .

Properties

Molecular Formula |

C8H7F3N2O3S |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(3-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-2-1-3-6(4-5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |

InChI Key |

LDMPUZQQHYTQAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.